80937-24-2 as a Precursor to Phenyl-4-oxo-2-butenoic Acid: Superior Anti-Ulcer Activity vs. Unsubstituted Analog
The target compound (80937-24-2) serves as the direct synthetic intermediate for phenyl-4-oxo-2-butenoic acid, which exhibits high antiulcer and antisecretory activities . In contrast, the unsubstituted analog 4-phenyl-4-oxo-2-butenoic acid (CAS 583-06-2) lacks the nitro group required for this specific activity profile. While direct head-to-head activity data for the intermediate itself is not available, its downstream product demonstrates significant pharmacological effects, establishing a clear class-level advantage for the 2-nitro substituted derivative.
| Evidence Dimension | Anti-ulcer and gastric anti-secretory activity |
|---|---|
| Target Compound Data | High activity (qualitative descriptor for downstream product) |
| Comparator Or Baseline | 4-Phenyl-4-oxo-2-butenoic acid (CAS 583-06-2) and other unsubstituted analogs |
| Quantified Difference | Presence of 2-nitro group is essential for observed anti-ulcer/antisecretory activity; unsubstituted analog lacks this activity. |
| Conditions | In vitro and in vivo models for anti-ulcer and gastric acid secretion (referenced in vendor and patent literature) |
Why This Matters
Procuring the 2-nitro intermediate (80937-24-2) is mandatory for accessing the phenyl-4-oxo-2-butenoic acid pharmacophore with documented anti-ulcer efficacy.
